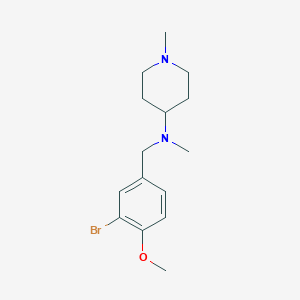![molecular formula C15H24N2O3 B259636 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B259636.png)
4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one, also known as HOD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HOD is a spirocyclic lactam that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as serotonin and gamma-aminobutyric acid (GABA). 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has been shown to enhance the binding of GABA to its receptor, leading to an increase in inhibitory neurotransmission. This effect is thought to contribute to the anxiolytic and antidepressant properties of 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one.
Biochemical and Physiological Effects:
4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has been shown to have a range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant properties. 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related disorders. Additionally, 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has been shown to have neuroprotective effects, protecting neurons from damage and death caused by various insults, such as ischemia and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action and physiological effects. However, 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one also has several limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has not been extensively studied in vivo, and its safety and toxicity profile are not well-understood.
Orientations Futures
There are several future directions for research on 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one, including the development of new synthetic methods for 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one and its derivatives, the characterization of its mechanism of action at the molecular level, and the evaluation of its safety and toxicity profile in vivo. Additionally, 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has potential applications in the development of novel therapeutics for neurological disorders, as well as in the synthesis of new materials with unique properties. Further research on 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one and its derivatives is needed to fully understand their potential applications and limitations.
Méthodes De Synthèse
4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has been synthesized through a variety of methods, including the reaction of 1,2-diaminocyclohexane with ethyl glyoxylate, the reaction of 1,2-diaminocyclohexane with ethyl 2-oxo-4-phenylbutyrate, and the reaction of 1,2-diaminocyclohexane with ethyl 2-oxo-4-methylpentanoate. The most commonly used method involves the reaction of 1,2-diaminocyclohexane with ethyl glyoxylate, followed by cyclization to form 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one. This method has been optimized to produce 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one in high yield and purity.
Applications De Recherche Scientifique
4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has been shown to have anticonvulsant, anxiolytic, and antidepressant properties, making it a promising drug candidate for the treatment of neurological disorders. 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has also been studied for its potential use as a building block for the synthesis of novel compounds with biological activity. In materials science, 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one has been used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength.
Propriétés
Nom du produit |
4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one |
|---|---|
Formule moléculaire |
C15H24N2O3 |
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C15H24N2O3/c18-11-10-16-6-8-17(9-7-16)13-12-14(19)20-15(13)4-2-1-3-5-15/h12,18H,1-11H2 |
Clé InChI |
RUZMVQYALFOXSL-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C(=CC(=O)O2)N3CCN(CC3)CCO |
SMILES canonique |
C1CCC2(CC1)C(=CC(=O)O2)N3CCN(CC3)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)


![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)
![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)

![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)




![Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate](/img/structure/B259580.png)

